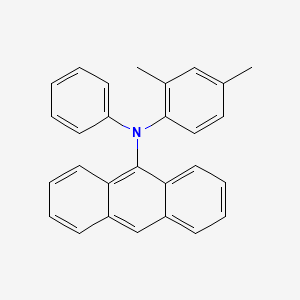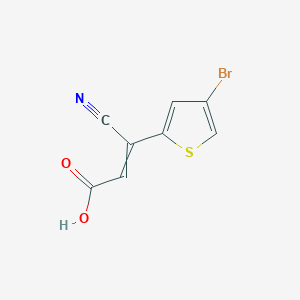
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, a cyano group, and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The reaction involves the coupling of a brominated thiophene derivative with a cyano-substituted prop-2-enoic acid precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The cyano and prop-2-enoic acid groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions
作用機序
The mechanism of action of 3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyano group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
3-(4-Bromothiophen-2-yl)acrylic acid: Similar structure but lacks the cyano group.
4-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the prop-2-enoic acid moiety.
3-Cyano-4-bromothiophene: Similar structure but lacks the prop-2-enoic acid moiety.
Uniqueness
3-(4-Bromothiophen-2-yl)-3-cyanoprop-2-enoic acid is unique due to the presence of both the cyano and prop-2-enoic acid groups, which provide additional sites for chemical modification and enhance its reactivity and versatility in organic synthesis.
特性
CAS番号 |
917772-57-7 |
|---|---|
分子式 |
C8H4BrNO2S |
分子量 |
258.09 g/mol |
IUPAC名 |
3-(4-bromothiophen-2-yl)-3-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)5(3-10)1-8(11)12/h1-2,4H,(H,11,12) |
InChIキー |
VIVOQKQOZJZVKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)C(=CC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12621448.png)
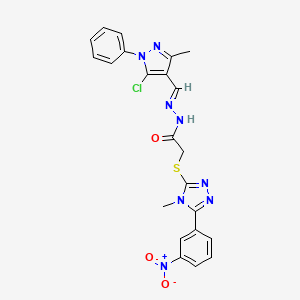

![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol](/img/structure/B12621458.png)
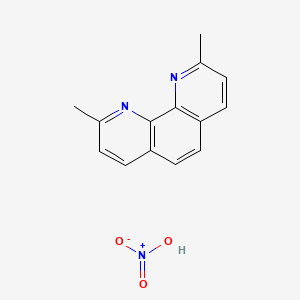
![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12621490.png)
![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
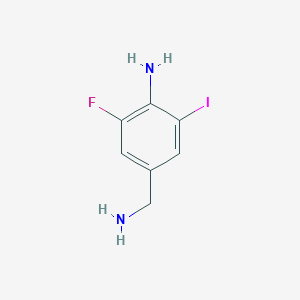
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
